2,3-Dihydroxypropyl acetate

Solubility Formulation Hydrophilicity

Choose 2,3-Dihydroxypropyl acetate (monoacetin) for applications demanding a polar, water-miscible solvent with high hygroscopicity—critical for leather tanning, coatings, and plasticizer formulations. Its two free hydroxyl groups and single acetyl group deliver LogP -1.27 and >100 g/L water solubility, properties triacetin cannot replicate. As a bifunctional chiral building block, it enables precision polymer synthesis and hydrogel design. Documented antimicrobial activity against Gram-positive and Gram-negative bacteria supports novel preservative development. Do not substitute with generic glycerol esters—compositional inconsistency compromises sensitive formulations.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 1335-58-6
Cat. No. B072423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl acetate
CAS1335-58-6
Synonymsglyceryl acetate
glyceryl monoacetate
monoacetin
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CO)O
InChIInChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
InChIKeyKMZHZAAOEWVPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70° F (NTP, 1992)
SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER;  INSOL IN BENZENE

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection of 2,3-Dihydroxypropyl Acetate (Glycerol Monoacetate) for Research and Industry


2,3-Dihydroxypropyl acetate, also known as glycerol 1-monoacetate or monoacetin [1], is a monoester of glycerol and acetic acid with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol [2]. It belongs to the class of 1-monoacylglycerols and is a clear, viscous, and highly hygroscopic liquid . Its structure, featuring two free hydroxyl groups and one acetyl group, confers distinct physicochemical properties that differentiate it from fully esterified analogs like triacetin and unesterified glycerol . This compound is a naturally occurring phytochemical, reported in Penicillium commune, and is utilized across diverse applications, from leather tanning and plasticizer manufacturing to its role as a chemical intermediate and antimicrobial research agent .

Why Substituting 2,3-Dihydroxypropyl Acetate with Generic Glycerol Esters Risks Performance and Purity


Simply substituting any glycerol ester in place of 2,3-dihydroxypropyl acetate introduces significant risk due to the dramatically different properties that arise from varying degrees of acetylation [1]. The number of free hydroxyl groups directly dictates solubility, viscosity, hygroscopicity, and chemical reactivity . Fully acetylated glycerol (triacetin) is far less water-soluble and less hygroscopic than the monoacetate, making it unsuitable for applications requiring high polarity or moisture retention [2]. Furthermore, technical-grade monoacetin is often supplied as a mixture of isomers and contains variable amounts of diacetate . This compositional inconsistency can lead to unpredictable performance in sensitive applications like polymer synthesis or pharmaceutical formulation where a precise balance of hydroxyl and acetyl functionalities is critical. The following quantitative evidence underscores these critical differences that make unverified substitution a scientific and procurement error.

Quantitative Evidence: A Comparator's Guide to Selecting 2,3-Dihydroxypropyl Acetate


Superior Hydrophilicity and Water Solubility vs. Triacetin

2,3-Dihydroxypropyl acetate demonstrates markedly higher water solubility compared to its fully acetylated analog, triacetin (glycerol triacetate). This is directly quantifiable through solubility data and calculated partition coefficients. While the monoacetate is highly soluble in water, triacetin's solubility is significantly lower, a consequence of its three acetyl groups eliminating hydrogen bond donors [1].

Solubility Formulation Hydrophilicity

Lower Vapor Pressure and Higher Flash Point vs. Acetic Acid

In processes where acetic acid is a potential alternative or byproduct, 2,3-dihydroxypropyl acetate offers a critical safety and handling advantage due to its significantly lower volatility. The vapor pressure of the compound is negligible compared to its parent acid, acetic acid [1].

Volatility Process Safety Solvent Selection

Demonstrated Antimicrobial Efficacy vs. No Activity for Triacetin

2,3-Dihydroxypropyl acetate possesses inherent antimicrobial properties that are not observed in its fully esterified counterpart, triacetin. This activity is linked to its ability to interact with and disrupt microbial cell membranes, a function dependent on the availability of free hydroxyl groups .

Antimicrobial Preservation Infectious Disease Research

Plasticizer Function Enabled by Free Hydroxyl Groups

2,3-Dihydroxypropyl acetate functions as a plasticizer for cellulose-based polymers, a property derived from its specific molecular structure . The two free hydroxyl groups can form hydrogen bonds with the polymer matrix, interposing between chains to increase flexibility and reduce brittleness [1].

Plasticizer Polymer Additive Materials Science

High Selectivity in Continuous Synthesis vs. Over-Reaction to Di- and Triacetin

The selective synthesis of glycerol monoacetate over its di- and triester analogs (diacetin and triacetin) is a proven challenge that has been quantitatively modeled and optimized [1]. This research confirms that under specific catalytic conditions, the esterification of glycerol with acetic acid proceeds predominantly to the desired monoester, a reaction pathway that is kinetically favored and can be isolated from the undesired consecutive reactions [1].

Selective Synthesis Process Chemistry Esterification

Validated Application Scenarios for 2,3-Dihydroxypropyl Acetate


Formulation of High-Polarity Aqueous Systems and Solvents

Given its high water solubility (>100 g/L ) and negative LogP value (-1.27 ), 2,3-dihydroxypropyl acetate is the preferred choice for applications demanding a polar, water-miscible solvent. This includes use as a solvent for basic dyes in leather tanning, as a dispersing agent, and in coatings and adhesive formulations where a volatile organic compound (VOC) reduction strategy favors water-based systems . Its performance in these applications is non-negotiable and cannot be replicated by less polar alternatives like triacetin.

Plasticizer for Cellulosic Polymers and Biodegradable Materials

The compound's established function as a plasticizer for cellulose acetate and cellulose nitrate stems from its dual hydroxyl groups . This makes it a critical additive for manufacturing flexible films, coatings, and cellophane for food packaging . Furthermore, as a biodegradable compound derived from renewable glycerol, it is a promising bio-additive for enhancing the properties of next-generation biopolymers [1].

Antimicrobial Research and Preservative Formulation

The documented antimicrobial activity against both Gram-positive and Gram-negative bacteria positions 2,3-dihydroxypropyl acetate as a valuable tool for developing novel preservative systems or antiseptic formulations. This is a unique functional attribute among the glycerol acetate family, making it the compound of choice for studies investigating cell membrane disruption or for applications where inherent, direct biocidal activity is required.

Chemical Intermediate for Asymmetric Synthesis and Functionalized Polymers

Its structure as a chiral, bifunctional molecule (containing two hydroxyls and one ester group) makes it a crucial intermediate in organic synthesis [2]. It serves as a building block for creating more complex molecules, including functionalized polymers and hydrogels [2]. The ability to selectively react either the hydroxyl groups or the ester moiety provides chemists with a versatile platform for designing materials with precise properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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